molecular formula C26H23N3O2S B244703 N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-naphthamide

N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-naphthamide

Cat. No. B244703
M. Wt: 441.5 g/mol
InChI Key: NJFUBPUPZGSWRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-naphthamide, also known as TPN-2, is a small molecule inhibitor that has shown promising results in scientific research. The compound has been studied for its potential use in cancer treatment and other medical applications.

Mechanism of Action

N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-naphthamide works by inhibiting the activity of enzymes known as cyclin-dependent kinases (CDKs), which play a crucial role in cell division. By blocking the activity of CDKs, N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-naphthamide can prevent cancer cells from dividing and growing. N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-naphthamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-naphthamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and immune response. N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-naphthamide has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-naphthamide is that it is a small molecule inhibitor, which makes it easier to study in the laboratory. It can be synthesized relatively easily and can be used in a variety of experimental settings. However, one limitation of N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-naphthamide is that it may not be effective in all types of cancer cells. Further research is needed to determine its efficacy in different types of cancer.

Future Directions

There are several future directions for research on N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-naphthamide. One area of focus is the development of more potent and selective inhibitors of CDKs, which may have greater efficacy in cancer treatment. Another area of focus is the study of N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-naphthamide in combination with other drugs, which may enhance its anti-cancer properties. Additionally, further research is needed to determine the potential use of N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-naphthamide in the treatment of other diseases, such as Alzheimer's and Parkinson's.
Conclusion:
In conclusion, N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-naphthamide is a small molecule inhibitor that has shown promising results in scientific research. Its potential use in cancer treatment and other medical applications makes it an important area of study. The synthesis method of N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-naphthamide, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research are all important areas of focus for further study.

Synthesis Methods

The synthesis of N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-naphthamide involves several steps, including the reaction of 2-naphthylamine with 4-nitrobenzoyl chloride to form 2-naphthyl-4-nitrobenzoate. This compound is then reduced to 2-naphthyl-4-aminobenzoate, which is further reacted with 4-(2-thienylcarbonyl)-1-piperazine to form N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-naphthamide. The purity of N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-naphthamide can be improved by recrystallization and chromatography techniques.

Scientific Research Applications

N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-naphthamide has been studied for its potential use in cancer treatment, particularly in the treatment of leukemia and lymphoma. It has been shown to inhibit the growth of cancer cells by blocking the activity of certain enzymes involved in cell division. N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-naphthamide has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C26H23N3O2S

Molecular Weight

441.5 g/mol

IUPAC Name

N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C26H23N3O2S/c30-25(21-8-7-19-4-1-2-5-20(19)18-21)27-22-9-11-23(12-10-22)28-13-15-29(16-14-28)26(31)24-6-3-17-32-24/h1-12,17-18H,13-16H2,(H,27,30)

InChI Key

NJFUBPUPZGSWRK-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CS5

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CS5

Origin of Product

United States

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